Isopropylarticaine

Description

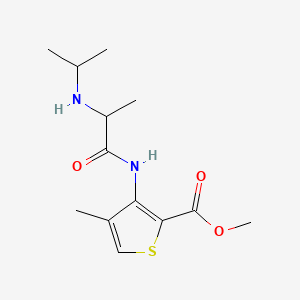

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-methyl-3-[2-(propan-2-ylamino)propanoylamino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-7(2)14-9(4)12(16)15-10-8(3)6-19-11(10)13(17)18-5/h6-7,9,14H,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGQFYHUUMZHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)C(C)NC(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796888-45-3 | |

| Record name | ISOPROPYLARTICAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC6OW6TFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis, Derivatization, and Reaction Pathways of Isopropylarticaine

Elucidation of Synthetic Pathways Leading to Isopropylarticaine Formation

The formation of this compound as an impurity in the synthesis of Articaine (B41015) suggests shared synthetic precursors and competing reaction pathways. While specific, detailed pathways for its incidental formation are not extensively documented in publicly available literature, its structure provides clues to its likely origin. The synthesis of Articaine typically involves the acylation of methyl 3-amino-4-methylthiophene-2-carboxylate with 2-chloropropionyl chloride, followed by amination with n-propylamine. google.com

This compound, or methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]propanoyl]amino]thiophene-2-carboxylate, differs from Articaine in the amine component, featuring an isopropyl group instead of an n-propyl group. chemicea.comcymitquimica.com This suggests that the primary pathway for this compound formation is the reaction of the chlorinated intermediate with isopropylamine (B41738), which may be present as an impurity in the n-propylamine starting material or formed under certain reaction conditions.

Another potential pathway could involve a transamidation reaction, although this is less likely under standard synthetic conditions. The presence of this compound highlights the importance of stringent control over starting material purity and reaction conditions to minimize the formation of related impurities.

Methodologies for Targeted Synthesis of this compound and its Structural Analogs

The targeted synthesis of this compound is crucial for its use as a reference standard in analytical testing. axios-research.com A logical synthetic approach would mirror the synthesis of Articaine, but with the intentional use of isopropylamine.

A plausible synthetic route is as follows:

Acylation: Reaction of methyl 3-amino-4-methylthiophene-2-carboxylate (Articaine Impurity I) with 2-chloropropionyl chloride in the presence of a base to form the corresponding amide intermediate. synzeal.com

Amination: Subsequent reaction of the chlorinated intermediate with isopropylamine to yield this compound.

The synthesis of structural analogs would follow a similar strategy, substituting isopropylamine with other primary or secondary amines to generate a library of related compounds. For instance, using ethylamine (B1201723) would produce Ethylarticaine (Articaine Impurity D), and butylamine (B146782) would yield Butylarticaine (Articaine Impurity G). pharmaffiliates.com The synthesis of these analogs is essential for understanding the structure-activity relationships of this class of molecules. mdpi.comnih.gov

Investigation of Reaction Kinetics and Mechanistic Studies in this compound Synthesis

A thorough understanding of the reaction kinetics is fundamental to optimizing the synthesis of this compound, maximizing yield, and minimizing byproducts. mt.com Key parameters to investigate include the influence of temperature, solvent, catalyst, and reactant concentrations on the rate of reaction. oriprobe.combham.ac.uk

Key areas for investigation include:

Rate of N-acylation: Studying the kinetics of the initial acylation step to ensure complete conversion before the introduction of the amine.

Kinetics of the amination step: Analyzing the rate of displacement of the chlorine atom by isopropylamine. This is likely the rate-determining step and is subject to steric hindrance effects.

Side reactions: Investigating the kinetics of potential side reactions, such as the formation of dialkylated products or degradation of the thiophene (B33073) ring under harsh conditions.

Mechanistic studies, potentially employing techniques like isotopic labeling or computational modeling, can provide deeper insights into the reaction pathway. researchgate.netresearchgate.netnumberanalytics.com For example, density functional theory (DFT) calculations could be used to model the transition states of the nucleophilic substitution and predict the most favorable reaction conditions. researchgate.net Understanding the mechanism can help in designing more efficient and selective syntheses. uibk.ac.atnih.gov

Design and Synthesis of Novel this compound Derivatives for Structure-Activity Relationship Investigations

The systematic design and synthesis of novel derivatives of this compound can provide valuable insights into the structure-activity relationships (SAR) of this chemical scaffold. mdpi.comnih.govnih.govrsc.org By modifying specific structural features of the molecule and evaluating the impact on its biological activity, researchers can identify key pharmacophoric elements.

Potential modifications could include:

Variation of the amine substituent: Replacing the isopropyl group with a range of alkyl, aryl, or heterocyclic moieties to probe the effect of size, lipophilicity, and electronic properties on activity. nih.gov

Alteration of the ester group: Converting the methyl ester to other esters, amides, or carboxylic acids to explore the importance of this functional group for activity. mdpi.com

These SAR studies are crucial for the rational design of new compounds with potentially improved properties, such as enhanced potency, selectivity, or a more favorable metabolic profile. nih.gov

Molecular Interactions and Mechanistic Elucidation of Isopropylarticaine in Vitro and in Silico

Theoretical Frameworks for Understanding Ligand-Target Interactions of Isopropylarticaine

The interaction between a ligand like this compound and its biological target, presumably the voltage-gated sodium channel, is governed by established theoretical models. asianpubs.org These frameworks, including the "lock-and-key" and "induced fit" theories, describe how a molecule's shape, charge distribution, and hydrophobicity determine its binding affinity and specificity. jrespharm.com Computational methods such as molecular docking and quantum-chemical modeling are often employed to predict these interactions. asianpubs.orgchemicalbook.in

However, no in silico studies or specific theoretical models for this compound have been published. While extensive modeling exists for local anesthetics in general and Articaine (B41015) in particular, detailing their binding within the pore of sodium channels, this research has not been extended to the isopropyl derivative. americanchemicalsuppliers.comchemicalbook.in

In Vitro Receptor Binding Assays and Quantitative Kinetic Analysis of this compound

In vitro receptor binding assays are essential for quantifying the interaction between a drug and its target. nih.govchromatographyonline.comchemicalbook.in These experiments determine key parameters such as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), which measure binding affinity, and the association (kon) and dissociation (koff) rate constants, which describe the kinetics of the binding process.

For this compound, there is no publicly available data from such assays. Consequently, crucial quantitative metrics that would define its binding profile at any receptor remain unknown. Data tables for binding affinity and kinetic rates cannot be generated for this compound.

Enzymatic Biotransformation Pathways and Identification of Metabolites of this compound (in non-human, isolated systems)

Biotransformation is the metabolic process by which organisms modify foreign compounds (xenobiotics). chemicalbook.in For ester-containing drugs, this often involves hydrolysis by esterase enzymes. nih.gov Articaine, the parent methyl ester of this compound, is known to be rapidly metabolized, primarily by plasma carboxyesterases, into its inactive primary metabolite, articainic acid. researchgate.netjrespharm.comnih.gov A minor metabolic pathway involves the liver's cytochrome P450 (CYP) enzyme system. jrespharm.com

Esterase-Mediated Hydrolysis Mechanisms

Esterase enzymes catalyze the hydrolysis of ester bonds through a nucleophilic attack, typically involving a serine residue in the enzyme's active site, which cleaves the ester into a carboxylic acid and an alcohol. The rate of this reaction can be influenced by the chemical structure of the ester, particularly the size and nature of the alcohol and acyl groups. It is hypothesized that this compound, having an ester group, would also be a substrate for esterases. General chemical principles suggest that the bulkier isopropyl group, compared to Articaine's methyl group, might lead to a different rate of hydrolysis due to steric hindrance, but this has not been experimentally verified for this specific compound.

Role of Specific Enzyme Classes in this compound Degradation

The primary enzyme class responsible for the degradation of Articaine is the carboxylesterases found in plasma. Given the structural similarity, it is plausible that carboxylesterases would also be the main enzymes to hydrolyze this compound. However, without in vitro studies using isolated enzyme systems (e.g., plasma, liver microsomes), the specific enzymes involved and the resulting metabolites of this compound remain unidentified. No data exists to populate a table of metabolic pathways or enzyme kinetics.

Investigations into Ion Channel Modulation by this compound in Isolated Systems

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in nerve membranes, which prevents the propagation of action potentials. Studies on Articaine and other local anesthetics use electrophysiological techniques, such as patch-clamp, on isolated neurons or cell lines expressing specific channel subtypes to characterize this modulation.

There are no published studies investigating the specific effects of this compound on any ion channels. Therefore, its potency, selectivity for different sodium channel subtypes, and any potential effects on other channels (e.g., potassium channels) are unknown.

Exploration of this compound's Molecular Mechanisms within Basic Biological Systems (non-organismal, non-clinical)

Understanding a compound's effect at a fundamental level can involve studying its interactions in simplified, non-organismal systems. This could include its effects on model lipid bilayers or its interactions with isolated proteins. For instance, molecular dynamics simulations have been used to study how Articaine partitions into and affects the properties of lipid membranes. kupdf.net Recently, derivatives of Articaine have been explored for novel properties, such as antimicrobial activity, by examining their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. researchgate.netjrespharm.com

No such investigations have been reported for this compound. Its fundamental molecular mechanisms of action, beyond the presumed sodium channel blockade, have not been explored.

Structure Activity Relationship Sar Studies of Isopropylarticaine and Its Analogs

Comparative Analysis of Isopropylarticaine's Chemical Structure with Related Local Anesthetics

Local anesthetics are structurally composed of three main parts: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. nih.gov this compound, while classified as an amide local anesthetic, possesses a unique chemical structure that distinguishes it from other agents in its class. nih.govresearchgate.net

Unlike traditional local anesthetics that have a benzene (B151609) ring, this compound features a thiophene (B33073) ring. nih.gov This substitution, along with an additional ester side chain on the aromatic ring, confers greater lipid solubility. nih.govresearchgate.net This increased lipophilicity is a key factor influencing its anesthetic potency. nih.gov While bupivacaine (B1668057) is more lipid-soluble and thus more potent, allowing for a 0.5% concentration, articaine's enhanced lipid solubility allows for its formulation as a 4% solution. nih.gov

The presence of the ester group is another distinguishing feature. While the primary linkage is an amide, the ester side chain allows for hydrolysis by plasma esterases, leading to a rapid metabolism and inactivation of the molecule. nih.gov This dual ester-amide characteristic is unique among local anesthetics. scielo.br

Table 1: Comparison of this compound with other Local Anesthetics

| Feature | This compound | Lidocaine | Bupivacaine | Prilocaine |

|---|---|---|---|---|

| Aromatic Ring | Thiophene | Benzene | Benzene | Benzene |

| Intermediate Linkage | Amide | Amide | Amide | Amide |

| Additional Group | Ester side chain | None | None | None |

| Lipid Solubility | High | Moderate | Very High | Moderate |

| Metabolism | Plasma Esterases & Liver | Liver | Liver | Liver |

Identification of Key Structural Moieties Governing Molecular Interactions

The specific structural components of this compound are critical in determining its interactions at the molecular level. The interaction between a ligand and its target protein is governed by various forces, including hydrophobic interactions, hydrogen bonds, and pi-stacking. cambridgemedchemconsulting.com

Thiophene Ring: This lipophilic group is crucial for the anesthetic's ability to diffuse through nerve sheaths and membranes. nih.gov Its aromaticity allows for potential pi-stacking interactions with aromatic amino acid residues within the binding pocket of the voltage-gated sodium channels, the primary target of local anesthetics. cambridgemedchemconsulting.com

Amide Linkage: This linkage is more stable to hydrolysis than an ester linkage, contributing to a longer duration of action compared to purely ester-based anesthetics. cda-adc.ca It also participates in hydrogen bonding interactions. nih.gov

Ester Side Chain: This moiety provides a site for rapid hydrolysis by plasma esterases, leading to the formation of an inactive metabolite. nih.gov This contributes to the drug's favorable pharmacokinetic profile.

Tertiary Amine: This hydrophilic portion of the molecule is essential for its water solubility and ability to exist in both charged and uncharged forms. The charged form is believed to be the active form that binds to the sodium channel from the intracellular side. cda-adc.ca The interaction between a protonated amine and specific amino acid residues is often a key requirement for ligand recognition. cambridgemedchemconsulting.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.commedcraveonline.comwikipedia.org These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds. longdom.orgnih.gov

For this compound and its derivatives, QSAR studies can help in:

Predicting Anesthetic Potency: By analyzing descriptors such as lipophilicity (logP), molecular weight, and electronic properties, QSAR models can predict the potency of newly designed analogs.

Optimizing Pharmacokinetic Properties: Descriptors related to metabolism and clearance can be used to design analogs with improved duration of action or reduced systemic toxicity.

Virtual Screening: QSAR models enable the rapid screening of large virtual libraries of compounds to identify promising candidates for synthesis and further testing. longdom.org

The development of a robust QSAR model involves several steps, including data set preparation, descriptor calculation, model building using statistical methods like multiple linear regression, and rigorous validation. medcraveonline.comd-nb.info

Stereochemical Considerations and Enantiomeric Activity Assessment of this compound

This compound possesses a chiral center, meaning it can exist as two enantiomers, which are non-superimposable mirror images of each other. uou.ac.in Enantiomers can have different pharmacological activities and potencies. slideshare.net It is crucial to assess the activity of each enantiomer separately.

Enantiomers are distinguished by their ability to rotate plane-polarized light, being either dextrorotatory (+) or levorotatory (-). libretexts.orgmasterorganicchemistry.com A 1:1 mixture of two enantiomers is called a racemic mixture and is optically inactive. csbsju.edu

The assessment of enantiomeric activity involves separating the enantiomers and evaluating their interaction with the biological target individually. Often, one enantiomer exhibits significantly higher activity or a better safety profile than the other. For instance, the S-enantiomer of warfarin (B611796) is more potent than the R-enantiomer. slideshare.net For this compound, determining the stereochemistry of the more active enantiomer would be a critical step in developing more effective and potentially safer local anesthetics.

Mapping Chemical Space for this compound and Analog Development

Chemical space encompasses the vast number of possible molecules that could be created. unibe.chscispace.com Mapping this space helps in understanding the diversity of known compounds and in exploring new areas for drug discovery. nih.gov Tools like ChemTreeMap and TMAP are used to visualize chemical space based on molecular fingerprints, which encode structural features. unibe.ch

For this compound, mapping its chemical space and that of its analogs can guide the development of new derivatives with improved properties. This involves:

Analog Searching: Identifying commercially available or synthetically accessible analogs with similar structural features. biosolveit.de

Property Prediction: Using the chemical space map to predict the properties of virtual compounds and prioritize them for synthesis. mdpi.com

By systematically exploring the chemical space around this compound, researchers can design and synthesize novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of improved local anesthetics.

Computational Chemistry and Molecular Modeling Approaches for Isopropylarticaine

Quantum Chemical Calculations of Electronic and Geometric Structures of Isopropylarticaine.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as this compound. These methods, rooted in quantum mechanics, provide a detailed description of the electronic and geometric structure of the molecule. mpg.de

Methods and Applications:

Various quantum chemical methods can be employed to study this compound. Semi-empirical methods, like PM6, can be used for initial geometry optimizations and to calculate properties like the heat of formation. bsu.by For more accurate results, Density Functional Theory (DFT) and ab initio methods are utilized. rsc.org DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., aug-cc-pVTZ), are often used to characterize the potential energy surface and identify stable conformers of this compound. mdpi.com

Higher-level ab initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even more precise electronic energies and spectroscopic parameters. mdpi.com Composite methods, such as the Gaussian-n theories (e.g., G2, G3, G4), combine results from different levels of theory and basis sets to achieve high accuracy for thermodynamic properties. wikipedia.org These calculations can elucidate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's reactivity and electronic transitions. bsu.by

Detailed Research Findings:

Quantum chemical calculations can reveal the optimized three-dimensional geometry of this compound, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding its conformational preferences. The electronic structure analysis provides insights into the charge distribution across the molecule, which can be visualized using molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich or electron-poor, indicating potential sites for electrophilic and nucleophilic attack, respectively.

For instance, a hypothetical quantum chemical study on this compound might yield the following data:

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -8.95 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | -0.25 eV | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311G(d,p) |

This table is for illustrative purposes and does not represent actual published data.

These calculations provide a foundational understanding of this compound's inherent chemical and physical properties, guiding further experimental and computational investigations.

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its interactions with biological macromolecules, such as proteins and nucleic acids, which is crucial for understanding its mechanism of action at a molecular level. u-tokyo.ac.jpfrontiersin.org

Methods and Applications:

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of the system. nih.gov Software packages like GROMACS are commonly used to perform these simulations. u-tokyo.ac.jp A typical MD simulation involves preparing the system, which includes the solvated this compound and the target macromolecule, followed by an energy minimization step, and then the production simulation where the trajectory of the system is recorded. mdpi.com

These simulations can be used to:

Investigate the stability of this compound when bound to a target protein. frontiersin.org

Explore the conformational changes in both this compound and the macromolecule upon binding. mdpi.com

Analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Calculate the binding free energy between this compound and its target.

Detailed Research Findings:

Through MD simulations, researchers can observe how this compound navigates the binding pocket of a target protein and settles into a stable binding pose. The root-mean-square deviation (RMSD) of the protein and ligand atoms can be monitored to assess the stability of the complex throughout the simulation. The root-mean-square fluctuation (RMSF) can identify flexible regions of the protein that may be important for ligand binding.

For example, a hypothetical 500 ns MD simulation of this compound bound to a target protein might reveal:

This table is for illustrative purposes and does not represent actual published data.

Such detailed dynamic information is invaluable for understanding the molecular basis of this compound's interaction with its biological targets. nih.gov

Ligand-Protein Docking Studies to Predict Binding Modes and Affinities.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govopenaccessjournals.com This method is instrumental in predicting the binding modes and estimating the binding affinities of ligands like this compound. mdpi.comdiva-portal.org

Methods and Applications:

Docking algorithms explore the conformational space of the ligand within the binding site of the protein and use a scoring function to evaluate the fitness of each pose. nih.gov There are various docking programs available, each with its own search algorithm and scoring function. These can be broadly categorized into rigid docking, where both the ligand and protein are treated as rigid bodies, and flexible docking, which allows for conformational changes in the ligand and sometimes the protein. mdpi.com

The primary goals of docking studies are:

Pose prediction: To accurately determine the three-dimensional orientation of this compound within the protein's binding site. nih.gov

Virtual screening: To screen large libraries of compounds to identify potential binders to a target protein. nih.gov

Binding affinity estimation: To predict the strength of the interaction between this compound and the protein. diva-portal.org

Detailed Research Findings:

A typical docking study of this compound would involve preparing the 3D structures of both the ligand and the target protein. The docking program then generates a set of possible binding poses, each associated with a docking score that estimates the binding affinity. The top-scoring poses are then analyzed to understand the key interactions driving the binding.

A hypothetical docking result for this compound might be presented as follows:

Table 3: Hypothetical Docking Results for this compound with a Target Protein

| Docking Pose | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| 1 | -9.8 | Hydrogen bond with Ser54, pi-pi stacking with Phe120 |

| 2 | -9.5 | Hydrogen bond with Tyr88, hydrophobic interactions with Leu34 and Val60 |

This table is for illustrative purposes and does not represent actual published data.

These results can guide the design of new derivatives of this compound with improved binding affinity and specificity. While docking is a powerful tool, its accuracy in predicting binding affinities can be limited, and the results are often refined with more computationally intensive methods like MD simulations. diva-portal.org

In Silico Prediction of this compound's Molecular Properties and Behavior relevant to research.

In silico methods, which are computational approaches to biological and chemical analysis, are increasingly used to predict the physicochemical and pharmacokinetic properties of molecules. nih.gov These predictions are vital in the early stages of research to assess the potential of a compound like this compound and to guide its development. mdpi.com

Methods and Applications:

A variety of software tools and web servers are available for predicting a wide range of molecular properties based on the chemical structure of a compound. These tools often employ quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which are statistical models that correlate chemical structure with biological activity or physical properties. vegahub.eu

Properties that can be predicted in silico include:

Physicochemical properties: Molecular weight, logP (lipophilicity), water solubility, and pKa. nih.gov

Pharmacokinetic (ADME) properties: Absorption, distribution, metabolism, and excretion. nih.gov

Biological activities: Predictions of potential biological targets and activities. nih.gov

Detailed Research Findings:

In silico predictions can provide a comprehensive profile of this compound's likely behavior. For example, the "BOILED-Egg" model can predict gastrointestinal absorption and blood-brain barrier penetration. mdpi.com Other tools can predict interactions with metabolic enzymes or potential liabilities.

A hypothetical in silico property profile for this compound might look like this:

Table 4: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Prediction Tool |

|---|---|---|

| Molecular Weight | < 500 g/mol | SwissADME |

| LogP | 2.8 | SwissADME |

| Water Solubility | Moderately Soluble | ADMETlab 2.0 |

| Human Intestinal Absorption | High | SwissADME |

This table is for illustrative purposes and does not represent actual published data.

These predictions are valuable for prioritizing compounds and identifying potential issues early in the research process, thereby saving time and resources. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Chemical Research.

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the analysis of large datasets and the development of predictive models with high accuracy. researchgate.netmednexus.orgmdpi.com In the context of this compound, AI and ML can be applied to various aspects of its chemical research. researchgate.net

Methods and Applications:

ML algorithms, such as random forests, support vector machines, and deep neural networks, can be trained on existing chemical and biological data to make predictions for new molecules. researchgate.net These methods can be used for:

Predicting biological activity: ML models can be trained to predict the activity of compounds against specific targets.

De novo drug design: Generative models can design new molecules with desired properties.

Predicting physicochemical properties: AI can be used to develop more accurate QSAR/QSPR models. mednexus.org

Synthesis planning: AI tools can assist in designing efficient synthetic routes for molecules like this compound. mgesjournals.com

Detailed Research Findings:

The application of AI and ML in chemical research is a rapidly growing field. For this compound, an ML model could be developed to predict its binding affinity to a range of protein targets based on its molecular descriptors. Another application could be the use of a deep learning model to predict its metabolic pathways.

For example, a machine learning model could be trained to predict the pharmacokinetic properties of small molecules, including this compound. biorxiv.org

Table 5: Hypothetical Application of a Machine Learning Model in this compound Research

| Application | ML Model | Input Data | Predicted Output |

|---|---|---|---|

| Potency Prediction | Random Forest | Molecular fingerprints and physicochemical properties | Predicted IC50 value for a specific target |

| ADME Prediction | Deep Neural Network | Chemical structure (SMILES) | Predicted clearance and volume of distribution |

This table is for illustrative purposes and does not represent actual published data.

The integration of AI and ML into the research pipeline for compounds like this compound holds the promise of accelerating the discovery and development process. mednexus.orgmdpi.com

Advanced Analytical Methodologies for Isopropylarticaine Research and Characterization

Development and Validation of Chromatographic Techniques for Isopropylarticaine Detection and Quantification

Chromatography is a cornerstone of separation science and is indispensable in pharmaceutical analysis for separating a compound from a mixture for its subsequent identification and quantification. ijarsct.co.in The development of robust and validated chromatographic methods is a prerequisite for reliable analysis. ijcrt.org

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a dominant technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity. ijarsct.co.in Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds like this compound. ijarsct.co.in Method development involves optimizing the stationary phase (typically C8 or C18 columns), mobile phase composition (often a mixture of aqueous buffers and organic solvents like acetonitrile or methanol), flow rate, and detector settings. ijcrt.orgdiva-portal.org

Validation of an HPLC method ensures its reliability and includes testing for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijarsct.co.inuniv-lyon1.fr For instance, a method is considered precise if it yields consistent results over repeated analyses, with a coefficient of variation (CV) typically below 2%. univ-lyon1.fr Accuracy is confirmed by recovering a known amount of the analyte from a sample matrix. univ-lyon1.fr Linearity is established by demonstrating that the detector response is proportional to the analyte concentration over a specific range. nih.gov

Research on related local anesthetics demonstrates the utility of HPLC coupled with UV or diode-array detection (DAD) for quantification. diva-portal.orgoatext.comoatext.com A study focused on detecting an isopropyl-containing compound, isopropyl p-toluenesulfonate, in isopropyl esters utilized an HPLC-DAD method with a simple solvent extraction for sample preparation, achieving a low limit of detection (0.96 μg/g) and demonstrating good accuracy and precision. oatext.comoatext.com

| Parameter | Typical Condition for Local Anesthetic Analysis | Reference |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., ACQUITY UPLC BEH C18) | ijarsct.co.innih.gov |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture | univ-lyon1.frresearchgate.net |

| Detector | UV/Vis or Diode Array Detector (DAD) | diva-portal.orguniv-lyon1.fr |

| Flow Rate | Typically 0.3 - 1.0 mL/min | univ-lyon1.frresearchgate.net |

| Linearity (R²) | ≥ 0.99 | nih.gov |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. rsisinternational.org While less common for the analysis of larger, less volatile local anesthetics compared to HPLC, GC has specific applications in the characterization of this compound. researchgate.net Its primary role is in the detection and quantification of residual solvents, such as isopropyl alcohol, which may be present from the synthesis process. sciensage.infonih.gov

Headspace GC (HS-GC) is a particularly useful technique for this purpose, as it allows for the analysis of volatile compounds in a solid or liquid sample without extensive sample preparation. srce.hr In an HS-GC method developed for determining isopropanol, n-propanol was used as an internal standard, and the method was validated for specificity, linearity, accuracy, and precision. srce.hr The method demonstrated good resolution between the analyte and the internal standard peaks and was linear over a wide concentration range. srce.hr Such a method is crucial for ensuring that residual solvent levels are within pharmaceutically acceptable limits. The analysis involves injecting the sample into a heated port to vaporize the components, which are then carried by an inert gas through a column to a detector, often a Flame Ionization Detector (FID). youtube.com

| Parameter | Typical Condition for Isopropyl Alcohol Analysis | Reference |

|---|---|---|

| Technique | Headspace Gas Chromatography (HS-GC) | srce.hr |

| Column | Capillary column suitable for volatile compounds | sciensage.infonist.gov |

| Carrier Gas | Nitrogen or Helium | sciensage.infoyoutube.com |

| Detector | Flame Ionization Detector (FID) | researchgate.net |

| Validation Parameters | Specificity, Linearity, Accuracy, Precision, LOD, LOQ | sciensage.infosrce.hr |

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for Structural Elucidation and Purity Assessment in Research

Spectroscopic techniques are vital for determining the molecular structure of a compound and assessing its purity. taylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the exact structure of organic molecules like this compound. researchgate.netjchps.com One-dimensional (1D) NMR experiments such as ¹H and ¹³C NMR provide information about the chemical environment and connectivity of hydrogen and carbon atoms in the molecule. core.ac.uk Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete molecular framework by revealing through-bond correlations between atoms. core.ac.ukresearchgate.netsemanticscholar.org These techniques are essential for confirming the identity of a newly synthesized compound and for characterizing any impurities or degradation products. researchgate.netnih.gov

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule. itwreagents.com When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum. youtube.com For this compound, IR spectroscopy can confirm the presence of key functional groups such as the amide carbonyl (C=O), ester carbonyl (C=O), secondary amine (N-H), and the thiophene (B33073) ring. iosrjournals.org This technique is also valuable for purity assessment, as the presence of unexpected peaks can indicate impurities. ijrar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic or conjugated systems. itwreagents.comyoutube.com The thiophene ring in this compound would produce a characteristic absorption in the UV region. youtube.com UV-Vis spectroscopy is often used for quantitative analysis based on the Beer-Lambert law, which relates absorbance to concentration. youtube.comijrar.org It can serve as a simple and rapid method for purity checks and quantification, especially when coupled with a separation technique like HPLC. ijrar.org

Mass Spectrometry (MS) Applications for Identification and Fragmentation Analysis of this compound

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is used for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. researchgate.net For this compound, MS can confirm the molecular weight, providing strong evidence of its identity.

When coupled with a chromatographic system (e.g., LC-MS), the mass spectrometer serves as a powerful detector. mdpi.com Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like local anesthetics, which generates protonated molecular ions [M+H]⁺. researchgate.net

Tandem mass spectrometry (MS/MS or MS²) involves selecting a precursor ion (e.g., the molecular ion of this compound), subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. iosrjournals.orgresearchgate.net The fragmentation pattern is often unique to a specific molecule and provides valuable structural information. libretexts.orgcore.ac.uk For articaine (B41015), a known fragmentation pathway involves the cleavage of the amide bond, leading to characteristic product ions. For example, a validated LC-MS/MS method for articaine used the transition of the precursor ion at m/z 285 to product ions at m/z 86 and 58 for quantification. researchgate.net This high specificity makes MS an ideal tool for identifying and quantifying the compound in complex biological matrices. nih.govnih.gov

| Parameter | Typical Setting for Local Anesthetic Analysis | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Precursor Ion [M+H]⁺ (Articaine) | m/z 285 | researchgate.net |

| Product Ions (Articaine) | m/z 86, m/z 58 | researchgate.net |

| Application | Quantification in plasma, blood, breast milk | nih.govresearchgate.net |

Hyphenated Techniques in Comprehensive Analytical Profiling of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex samples. iosrjournals.orgjetir.orgnih.gov These techniques provide enhanced sensitivity, selectivity, and structural elucidation capabilities compared to standalone methods. rsisinternational.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely adopted hyphenated technique in pharmaceutical analysis. rsisinternational.org The combination of HPLC's separation power with the high sensitivity and specificity of MS allows for the reliable detection and quantification of this compound and its metabolites, even at very low concentrations in biological fluids. nih.govresearchgate.netnih.gov LC-MS/MS, in particular, has become the gold standard for bioanalytical studies. rsisinternational.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. jetir.org It is the premier technique for the definitive identification of volatile and semi-volatile compounds, such as residual solvents or potential volatile impurities related to this compound. rsisinternational.orgiosrjournals.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly couples HPLC with an NMR spectrometer. jetir.orgresearchgate.net This powerful technique allows for the separation of components in a mixture followed by their immediate structural elucidation by NMR without the need for manual isolation. nih.gov It is particularly useful for identifying unknown impurities or degradation products in a pharmaceutical sample. researchgate.net

The synergistic use of these hyphenated techniques enables a complete analytical profile of this compound, from confirming its structure and purity to quantifying it in various research and quality control settings. jetir.orgnih.gov

Comparative Academic Investigations Involving Isopropylarticaine Non Clinical Focus

Molecular-Level Comparison of Isopropylarticaine with Articaine (B41015) and Other Local Anesthetics

Local anesthetics are structurally characterized by three main components: a lipophilic aromatic group, an intermediate chain containing either an ester or an amide bond, and a hydrophilic amine group. veeprho.comaxios-research.comresearchgate.net This fundamental architecture dictates the physicochemical properties of the molecule, such as lipid solubility and pKa, which in turn influence its anesthetic potency, onset, and duration of action. chapman.edu

Articaine represents a unique molecular structure within the amide class of local anesthetics. Unlike traditional amide anesthetics such as lidocaine, which feature a benzene (B151609) ring, articaine incorporates a thiophene (B33073) ring as its lipophilic moiety. semanticscholar.orgnih.govnih.gov This substitution enhances its lipid solubility. axios-research.comsemanticscholar.orgnih.gov Furthermore, articaine is distinguished by the presence of an additional ester group attached to the thiophene ring, a feature not found in other amide anesthetics. axios-research.compharmaffiliates.comcarbios.com

This compound, also known as Articaine Impurity E, is a structural isomer of articaine. veeprho.comglppharmastandards.comlgcstandards.com The core difference lies in the hydrophilic amine portion of the molecule. In articaine, the terminal amine is N-propyl, whereas in this compound, it is an N-isopropyl (1-methylethyl) group. nih.govglppharmastandards.comsimsonpharma.com This seemingly minor change from a linear propyl chain to a branched isopropyl chain alters the three-dimensional conformation and steric profile of the hydrophilic end of the molecule.

Below is a comparative table of the structural features of this compound, Articaine, and the common local anesthetic, Lidocaine.

Interactive Table: Structural Comparison of Local Anesthetics

| Feature | This compound | Articaine | Lidocaine |

| IUPAC Name | Methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]propanoyl]amino]thiophene-2-carboxylate veeprho.comglppharmastandards.com | Methyl 4-methyl-3-[2-(propylamino)propionamido]-2-thiophene-carboxylic acid nih.gov | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |

| Lipophilic Group | Thiophene Ring glppharmastandards.comsimsonpharma.com | Thiophene Ring semanticscholar.orgnih.gov | Benzene Ring |

| Intermediate Linkage | Amide glppharmastandards.comsimsonpharma.com | Amide axios-research.compharmaffiliates.com | Amide |

| Hydrophilic Group | Secondary Amine (Isopropyl) glppharmastandards.comsimsonpharma.com | Secondary Amine (Propyl) | Tertiary Amine (Diethyl) |

| Additional Group | Carboxylic acid methyl ester glppharmastandards.comsimsonpharma.com | Carboxylic acid methyl ester pharmaffiliates.comcarbios.com | None |

| Molecular Formula | C₁₃H₂₀N₂O₃S lgcstandards.comsimsonpharma.com | C₁₃H₂₀N₂O₃S simsonpharma.com | C₁₄H₂₂N₂O |

Differential Enzymatic Susceptibility of this compound versus Related Compounds

The enzymatic pathway for the metabolism of local anesthetics is critically dependent on their intermediate linkage. scielo.br Ester-linked anesthetics are rapidly hydrolyzed in the plasma by pseudocholinesterases, while amide-linked anesthetics undergo more complex and slower enzymatic degradation, primarily in the liver by cytochrome P450 enzymes. pharmaffiliates.comlgcstandards.com

Articaine possesses a unique metabolic profile because it contains both an amide linkage and an ester side chain. axios-research.com This dual structure subjects it to two metabolic pathways. The ester group is rapidly hydrolyzed by non-specific plasma esterases, leading to the formation of its primary, inactive metabolite, articainic acid. axios-research.comprimescholars.comnih.gov This rapid inactivation in the bloodstream contributes to articaine's short elimination half-life of approximately 20-40 minutes. axios-research.com The amide bond can also be metabolized, but the hydrolysis of the ester group is the principal and much faster route of clearance. researchgate.net

For this compound, while no direct enzymatic degradation studies are available in the reviewed literature, its susceptibility can be theoretically inferred from its structure. Like articaine, it possesses the same ester side chain on the thiophene ring and the same internal amide linkage. Therefore, it is expected to be a substrate for the same plasma esterases and hepatic enzymes.

However, the structural difference at the terminal amine—a branched isopropyl group in this compound versus a linear propyl group in articaine—may introduce steric hindrance. This increased bulkiness of the isopropyl group in close proximity to the main amide linkage and the thiophene ring could theoretically alter the binding affinity and catalytic efficiency of the metabolizing enzymes. It is plausible that the steric bulk of the isopropyl group could partially shield the ester linkage from plasma esterases, potentially leading to a slower rate of hydrolysis compared to articaine. This would theoretically result in a longer plasma half-life for this compound. The enzymatic degradation of chemical compounds can be significantly influenced by such structural characteristics. nih.gov

Comparative Receptor Binding Profiles of this compound Analogs in In Vitro Systems

The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels (VGSCs) in the neuronal membrane. fda.govnih.gov The anesthetic molecule, in its ionized form, binds to a specific receptor site within the pore of the VGSC, stabilizing the channel in its inactivated state and preventing the influx of sodium ions necessary for action potential propagation. nih.gov The affinity of a ligand for its receptor is a key determinant of its potency. abdn.ac.uk This affinity can be quantified in in vitro radioligand binding assays, which measure parameters like the inhibition constant (Ki) and maximum binding capacity (Bmax). researchgate.net

While extensive data exists for established local anesthetics, specific in vitro receptor binding profiles for this compound are not available in the surveyed scientific literature. Comparative studies on articaine derivatives have been conducted, but they have not specifically detailed the binding affinity of this compound. nih.gov

Theoretically, the binding of this compound to the VGSC receptor would be compared to that of articaine. The binding affinity is a function of the "goodness of fit" at a molecular level. abdn.ac.uk The substitution of the propyl group in articaine with an isopropyl group in this compound results in a structural isomer with a different three-dimensional shape. This alteration in the hydrophilic amine tail could influence how the molecule orients itself within the binding pocket of the sodium channel. The branched nature of the isopropyl group might lead to a different set of steric and hydrophobic interactions with the amino acid residues lining the channel pore compared to the linear propyl group. This could result in either a higher or lower binding affinity. A lower binding affinity might require a higher concentration of the compound to achieve the same level of channel blockade, whereas a higher affinity could enhance potency. bihealth.org Without direct experimental data from in vitro binding assays, any claims about its relative potency remain speculative.

Interactive Table: Theoretical Receptor Binding Comparison

| Compound | Primary Target | Key Structural Feature for Binding | Theoretical Impact of Isopropyl Group |

| Articaine | Voltage-Gated Sodium Channel (α-subunit) veeprho.com | Lipophilic thiophene ring, protonated secondary amine (propyl) nih.gov | The linear propyl group allows for a specific conformational fit within the receptor site. |

| This compound | Voltage-Gated Sodium Channel (α-subunit) | Lipophilic thiophene ring, protonated secondary amine (isopropyl) lgcstandards.com | The branched isopropyl group alters the steric profile, which could either enhance or reduce binding affinity depending on the specific topology of the receptor pocket. |

Theoretical and Computational Comparisons of this compound's Reactivity and Interactions

Computational chemistry provides powerful tools to theoretically compare and predict the behavior of molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking can offer insights into how a minor structural change, such as the one distinguishing this compound from articaine, might affect pharmacological activity. fda.govscielo.br

Molecular docking simulations could be employed to model the interaction of both this compound and articaine with the binding site of the voltage-gated sodium channel. chapman.eduscielo.br Such models predict the preferred binding pose and calculate a binding energy score, which serves as an estimate of binding affinity. mdpi.com In this context, a simulation would place the branched isopropyl group of this compound within the receptor's inner pore and compare its fit and interactions (e.g., hydrophobic, van der Waals, electrostatic) with those of articaine's linear propyl group. The analysis would focus on whether the branched structure creates unfavorable steric clashes with amino acid residues or allows for more favorable hydrophobic contacts, thus predicting a difference in binding affinity. scielo.br

Furthermore, computational methods can calculate key molecular descriptors that influence reactivity and bioavailability. These include:

Lipophilicity (LogP): The substitution might slightly alter the molecule's oil-water partition coefficient, which affects its ability to cross the nerve membrane.

pKa: The basicity of the terminal amine determines the proportion of ionized and non-ionized forms at physiological pH. A change in the electronic environment caused by the isopropyl group could subtly shift the pKa, impacting the onset of action.

QSAR analyses have been performed on articaine and its potential impurities, predicting properties based on structural alerts. fda.govfda.gov A similar, focused computational study comparing articaine and this compound would be invaluable in forming hypotheses about their potential differences in potency and metabolic stability, guiding future empirical research.

Structural Homology Studies and Implications for Pharmacological Divergence (purely theoretical/mechanistic)

This compound and articaine are structural homologs, more specifically, they are constitutional isomers. They share the same molecular formula and the same fundamental scaffold: a thiophene-carboxylate core linked via an amide bond to an amino-amide side chain. lgcstandards.comsimsonpharma.com The point of divergence is the branching of the alkyl substituent on the terminal amine. This type of subtle structural isomerism can lead to significant differences in pharmacological activity, a core principle in medicinal chemistry.

The mechanistic implications of this divergence are rooted in the stereospecific nature of biological systems. Both target receptors and enzyme active sites are chiral, three-dimensional environments. A molecule's specific shape is critical for its recognition and binding.

Enzyme Interaction: As discussed in section 7.2, the active site of plasma esterases must accommodate the substrate for catalysis to occur. The difference in shape between a propyl and an isopropyl group could lead to a difference in how efficiently this compound fits into this active site compared to articaine. This could manifest as a lower catalytic rate (kcat) or weaker binding (higher Km), resulting in slower metabolism. The enzymatic degradation of complex organic molecules is known to be highly sensitive to substrate structure. nih.govuni-bayreuth.de

Receptor Binding: The binding pocket of the voltage-gated sodium channel also has a specific three-dimensional geometry. The energy of the drug-receptor interaction depends on the sum of all intermolecular forces between the ligand and the protein's amino acid residues. The change from a flexible, linear propyl chain to a more rigid, branched isopropyl group alters the potential contact points and may introduce steric constraints. This could prevent the molecule from achieving the optimal orientation for high-affinity binding that articaine achieves, or conversely, it could allow for a novel, more stable interaction.

Therefore, the seemingly minor structural difference between this compound and articaine provides a clear theoretical basis for potential pharmacological divergence. The isomerism directly impacts the molecule's three-dimensional structure, which is the ultimate determinant of its interaction with biological macromolecules, leading to potential differences in metabolic stability and anesthetic potency.

Future Directions and Emerging Research Frontiers in Isopropylarticaine Studies

Leveraging Advanced Computational Tools for De Novo Design of Isopropylarticaine Analogs

Currently, there is no specific research available on the de novo design of this compound analogs. However, the field of computational chemistry offers powerful tools for such endeavors. nih.gov Research on the parent compound, Articaine (B41015), has utilized frameworks like Deep Simulated Annealing (DeepSA) to generate hundreds of novel analogs with potentially enhanced properties. nih.govresearchgate.net

A similar theoretical approach for this compound would involve:

Scaffold-based Generation: Using the known structure of this compound (Methyl 4-methyl-3-[[2-[(1-methylethyl)amino]propanoyl]amino]thiophene-2-carboxylate) as a starting point. veeprho.comklivon.com

In Silico Screening: Employing molecular docking simulations to screen potential analogs against relevant biological targets, such as voltage-gated sodium channels, to predict binding affinity and anesthetic potential. nih.gov

Predictive Modeling: Using machine learning models to forecast ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, aiming to design analogs with improved safety and pharmacokinetic profiles from the outset.

Table 1: Theoretical Computational Workflow for this compound Analog Design

| Step | Description | Tools/Techniques | Desired Outcome |

|---|---|---|---|

| 1. Target Identification | Confirming the primary biological targets of this compound. | Literature Review, Target Prediction Software | Validated protein targets for docking studies. |

| 2. Scaffold Hopping & R-Group Enumeration | Generating a virtual library of novel molecular structures based on the this compound scaffold. | Generative Models (e.g., DeepSA), Combinatorial Library Generators | A diverse set of virtual analogs. |

| 3. Molecular Docking | Simulating the binding of analogs to the target's active site. | CDOCKER, AutoDock, Glide | Ranking of analogs based on predicted binding energy and interactions. |

| 4. ADMET Prediction | Forecasting drug-like properties and potential toxicity. | QSAR Models, Software like ADMETlab, SwissADME | Selection of candidates with favorable predicted pharmacokinetics and low toxicity. |

Exploring this compound as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov To date, this compound has not been developed or utilized as a chemical probe. For a compound to be considered a high-quality probe, it must demonstrate high potency and selectivity for its intended target. nih.govthesgc.org

Hypothetically, if this compound were found to have a unique and highly selective interaction with a specific protein, its development as a chemical probe could be pursued. chemicalprobes.org This would involve:

Target Validation: Unequivocally identifying the biological target and demonstrating potent, selective binding.

Probe Modification: Synthetically modifying the this compound structure to incorporate a reporter tag (e.g., a fluorophore or biotin) and a photo-reactive group for covalent labeling, without disrupting its biological activity. chemicalprobes.orgmdpi.comresearchgate.net

Application in Biological Systems: Using the developed probe to visualize, isolate, and identify its protein targets within cells or tissues, thereby elucidating its role in cellular signaling or other biological pathways.

Integration of Multi-Omics Data in Understanding this compound's Biochemical Impact (non-clinical)

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of a compound's effect on biological systems. mdpi.com There are no multi-omics studies specifically focused on this compound.

Future non-clinical research could apply these techniques to understand its biochemical footprint. For instance, studies on other local anesthetics suggest that multi-omics analysis can reveal their influence on pathways beyond their primary anesthetic function. researchgate.netasm.org A theoretical study on this compound might involve treating a relevant cell line (e.g., neuronal cells) and analyzing the changes across different "omic" layers to build a holistic picture of its molecular impact.

Table 2: Potential Multi-Omics Data Integration in this compound Research

| Omics Layer | Technique | Potential Insights |

|---|---|---|

| Transcriptomics | RNA-Sequencing | Changes in gene expression profiles; identification of regulated pathways. asm.org |

| Proteomics | Mass Spectrometry | Alterations in protein abundance and post-translational modifications. |

| Metabolomics | NMR, Mass Spectrometry | Shifts in cellular metabolite concentrations; impact on metabolic pathways. |

| Integrated Analysis | Bioinformatics Tools (e.g., Galaxy, MiBiOmics) mdpi.com | A systems-level understanding of the compound's mechanism of action and off-target effects. |

Development of Novel Synthetic Strategies for Enhanced Research Scalability of this compound

As this compound is primarily an impurity of Articaine, its synthesis is not a focus of major research. veeprho.comklivon.com It is available from chemical suppliers who likely produce it via established, small-scale routes for use as an analytical standard. obrnutafaza.hrsimsonpharma.com

Should a significant biological function be discovered for this compound, necessitating larger quantities for research, the development of novel, scalable synthetic strategies would become crucial. Current research into related heterocyclic compounds and drug analogs often focuses on cost-effective, high-yield methods that minimize steps and use readily available precursors. researchgate.netarkat-usa.org Future work could focus on optimizing the coupling and amidation reactions that form the core of the molecule, potentially exploring flow chemistry or novel catalytic systems to improve efficiency and scalability.

Contributions of this compound Research to Broader Chemical and Basic Pharmacological Sciences

Given the absence of a dedicated body of research on this compound, it currently has no documented contributions to the broader chemical or pharmacological sciences. scivisionpub.compharmainfo.inkuleuven.besamipubco.comijcps.com Its role is confined to analytical chemistry as a reference standard for Articaine. axios-research.com

If future research were to uncover unique properties, its contributions could emerge in several areas:

Medicinal Chemistry: If an analog of this compound showed superior properties to Articaine, it could serve as a new lead compound.

Pharmacology: Detailed study of its interaction with sodium channels or other targets could provide new insights into the mechanisms of local anesthesia or other neurological processes. nih.gov

Chemical Biology: Its use as a molecular scaffold could inspire the design of new compounds targeting similar protein classes.

Until such dedicated research is undertaken, the scientific impact of this compound remains an open question.

Q & A

Q. How is Isopropylarticaine synthesized and characterized in pharmaceutical research?

this compound is synthesized via a multi-step organic reaction, typically involving the condensation of 4-methyl-3-aminothiophene-2-carboxylate derivatives with isopropylamino-propanoyl chloride under controlled conditions . Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection, ensuring compliance with pharmacopeial standards (e.g., EP impurity guidelines) .

Q. What are the key pharmacological properties of this compound relevant to preclinical studies?

Pharmacological evaluation includes in vitro assays (e.g., receptor binding affinity) and in vivo models to assess anesthetic efficacy and toxicity. Critical parameters include:

- Potency : Measured via half-maximal inhibitory concentration (IC₅₀) in nerve blockade assays.

- Metabolic stability : Assessed using liver microsomes to determine half-life (t½) and clearance rates.

- Toxicity : Acute toxicity studies in rodent models (LD₅₀) and genotoxicity screening (Ames test) .

Advanced Research Questions

Q. What analytical methods are recommended for detecting and quantifying this compound impurities in drug formulations?

Impurity profiling requires orthogonal techniques:

- HPLC-MS/MS : For identifying trace impurities (e.g., articaine acid propionamide derivatives) with a limit of detection (LOD) ≤ 0.1% .

- Forced degradation studies : Acid/alkali hydrolysis, oxidative stress (H₂O₂), and photolysis to validate stability-indicating methods .

- Quantitative NMR (qNMR) : Absolute quantification of this compound hydrochloride against certified reference standards .

Q. How should researchers address contradictory pharmacokinetic data in studies involving this compound?

Contradictions in bioavailability or metabolic pathways often arise from interspecies variability or methodological inconsistencies. Mitigation strategies include:

- Cross-validation : Replicate studies using alternative models (e.g., canine vs. rodent) .

- Population pharmacokinetics (PopPK) : Nonlinear mixed-effects modeling to account for covariates like age, weight, and hepatic function .

- Meta-analysis : Systematic review of existing data to identify confounding variables (e.g., formulation excipients) .

Q. What experimental design considerations are critical for optimizing in vivo studies of this compound?

- Dose-ranging studies : Use factorial designs to evaluate efficacy-toxicity trade-offs .

- Blinding and randomization : Minimize bias in pain response assessments (e.g., tail-flick test) .

- Endpoint selection : Include both behavioral (e.g., motor function) and molecular (e.g., plasma concentration) metrics .

- Ethical compliance : Adhere to 3Rs principles (Replacement, Reduction, Refinement) in animal studies .

Methodological Guidance for Data Interpretation

- Handling spectral ambiguities : Compare experimental NMR chemical shifts with computational predictions (DFT-based tools) to resolve structural uncertainties .

- Statistical robustness : Apply Bonferroni correction for multiple comparisons in pharmacological datasets .

- Reproducibility : Archive raw chromatographic data and spectroscopic traces in public repositories (e.g., Zenodo) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.